molecular formula C6H11N5O B15245594 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one

Cat. No.: B15245594
M. Wt: 169.19 g/mol
InChI Key: KPHNKSOTHWEVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-isopropyl-1,3,5-triazine: Another triazine derivative with similar properties.

    3,5-Diamino-1,2,4-triazine: A related compound with different substitution patterns.

Uniqueness

3,4-Diamino-6-isopropyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and applications. Its isopropyl group and amino functionalities provide distinct chemical properties compared to other triazine derivatives.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

3,4-diamino-6-propan-2-yl-1,2,4-triazin-5-one

InChI

InChI=1S/C6H11N5O/c1-3(2)4-5(12)11(8)6(7)10-9-4/h3H,8H2,1-2H3,(H2,7,10)

InChI Key

KPHNKSOTHWEVRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N(C1=O)N)N

Origin of Product

United States

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